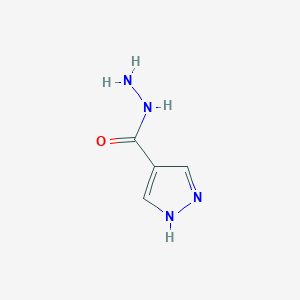

1H-pyrazole-4-carbohydrazide

Overview

Description

1H-pyrazole-4-carbohydrazide is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and agriculture. It serves as a core structure for the synthesis of various derivatives with significant biological activities, such as antifungal, antidiabetic, and antioxidant properties.

Synthesis Analysis

The synthesis of 1H-pyrazole-4-carbohydrazide derivatives involves various chemical reactions. For instance, the reaction of 1H-pyrazole-1-carbohydrazide with α,β-unsaturated nitriles leads to the formation of highly substituted 1,1′-carbonylbispyrazole derivatives . Another study describes the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide via reaction with 2,3-diaminopyridine, showcasing the versatility of pyrazole derivatives in chemical transformations .

Molecular Structure Analysis

The molecular structure of 1H-pyrazole-4-carbohydrazide derivatives has been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These studies have provided detailed information on the geometry and electronic structure of these compounds. For example, the crystal structure of a derivative, (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, was determined, and its vibrational frequencies and electronic structures were investigated both experimentally and theoretically .

Chemical Reactions Analysis

1H-pyrazole-4-carbohydrazide derivatives undergo various chemical reactions that lead to the formation of novel compounds with potential biological activities. For instance, the reaction of substituted pyrazole-5-carbohydrazide with substituted benzoic acid in the presence of phosphorus oxychloride yields substituted pyrazoly 1,3,4-oxadiazole derivatives . These reactions are crucial for the development of new pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole-4-carbohydrazide derivatives have been extensively studied. These compounds exhibit a range of absorption and fluorescence characteristics, which are influenced by substituent effects on the benzene rings . Additionally, the thermal decomposition and nonlinear optical properties of these compounds have been investigated, providing insights into their stability and potential applications in materials science .

Case Studies

Several case studies have demonstrated the biological relevance of 1H-pyrazole-4-carbohydrazide derivatives. For example, certain derivatives have shown excellent antifungal effects against various pathogens, with some exhibiting better efficacy than standard fungicides . In the field of medicinal chemistry, derivatives have been evaluated for their antidiabetic and antioxidant activities, revealing their potential as dual agents against diabetes and oxidative stress . Molecular docking studies have further supported the biological activities of these compounds by showing their interactions with relevant enzymes .

Scientific Research Applications

Cancer Therapeutics

- Field : Medicinal Chemistry

- Application : Pyrazole biomolecules, including “1H-pyrazole-4-carbohydrazide”, have been used in the design and discovery of cancer therapeutics .

- Method : Compounds are synthesized and their anti-cancer activity is tested in vitro on cancer cell lines . For example, a derivative of pyrazole, 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1 H-pyrazole-5-carbohydrazide, showed significant activity against NCIH460 cells .

- Results : The results are usually reported as the percentage of growth inhibition and IC50 values .

Inflammation Therapeutics

- Field : Medicinal Chemistry

- Application : Pyrazole biomolecules have been used in the treatment of inflammation .

- Method : The anti-inflammatory activity of the compounds is tested in vitro and the results are reported as the percentage of inflammation inhibition .

- Results : The results are usually reported as the percentage of inflammation inhibition .

Hepatitis-C Virus (HCV) Treatment

- Field : Virology

- Application : A novel series of 1-(4-chlorophenyl)-4-hydroxy-1 H-pyrazole-3-carboxylic acid hydrazide analogs has been synthesized and were investigated for their in vitro effect on the replication of hepatitis-C virus (HCV) .

- Method : The compounds are tested on HepG2 hepatocellular carcinoma cell line infected with the virus using the reverse transcription-polymerase chain reaction (RT-PCR) .

- Results : The results are usually reported as the effect on the replication of HCV .

properties

IUPAC Name |

1H-pyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-8-4(9)3-1-6-7-2-3/h1-2H,5H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSROFSJAIJRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrazole-4-carbohydrazide | |

CAS RN |

87551-45-9 | |

| Record name | 1H-pyrazole-4-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Diphenylmethyl)amino]propan-1-ol](/img/structure/B1282080.png)

![1,3-Bis[(di-tert-butylphosphino)oxy]benzene](/img/structure/B1282091.png)